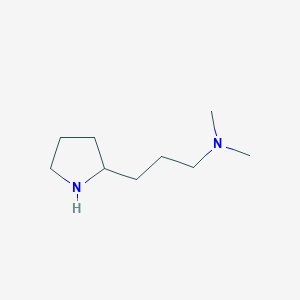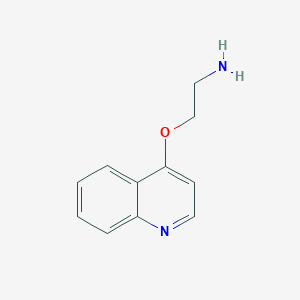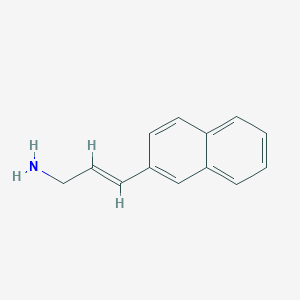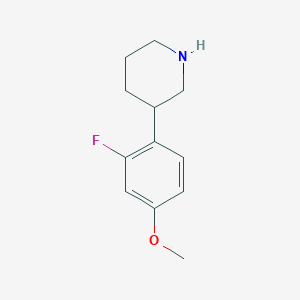
3-(p-Tolyl)pentanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(p-Tolyl)pentanedioic acid: is an organic compound with the molecular formula C12H14O4 . It is a derivative of pentanedioic acid, where a p-tolyl group is attached to the third carbon of the pentanedioic acid chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(p-Tolyl)pentanedioic acid typically involves the reaction of p-tolylacetic acid with a suitable reagent to introduce the pentanedioic acid moiety. One common method is the alkylation of p-tolylacetic acid with a dihaloalkane, followed by hydrolysis to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation reactions using optimized conditions to maximize yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(p-Tolyl)pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products:
Oxidation: Formation of p-tolyl ketones or dicarboxylic acids.
Reduction: Formation of p-tolyl alcohols.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.
Applications De Recherche Scientifique
Chemistry: 3-(p-Tolyl)pentanedioic acid is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules
Biology and Medicine: Research has explored the potential of this compound derivatives as inhibitors of certain enzymes, such as farnesyltransferase . These inhibitors have shown promise in the development of new therapeutic agents for diseases like cancer.
Industry: In the industrial sector, this compound is used in the synthesis of polymers and other materials. Its ability to undergo various chemical reactions makes it a valuable building block for creating specialized compounds.
Mécanisme D'action
The mechanism of action of 3-(p-Tolyl)pentanedioic acid and its derivatives often involves interaction with specific molecular targets, such as enzymes. For example, as a farnesyltransferase inhibitor, it binds to the enzyme’s active site, preventing the transfer of farnesyl groups to target proteins . This inhibition can disrupt cellular processes and has potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Pentanedioic acid: The parent compound, lacking the p-tolyl group.
p-Tolylacetic acid: A related compound with a similar aromatic structure but different functional groups.
Uniqueness: 3-(p-Tolyl)pentanedioic acid is unique due to the presence of both the p-tolyl group and the pentanedioic acid moiety. This combination allows for diverse reactivity and applications in various fields of research and industry.
Propriétés
Formule moléculaire |
C12H14O4 |
|---|---|
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
3-(4-methylphenyl)pentanedioic acid |
InChI |
InChI=1S/C12H14O4/c1-8-2-4-9(5-3-8)10(6-11(13)14)7-12(15)16/h2-5,10H,6-7H2,1H3,(H,13,14)(H,15,16) |
Clé InChI |
FDGHDEZMPWGVQH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(CC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















